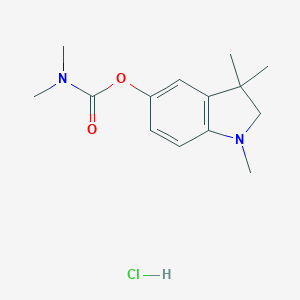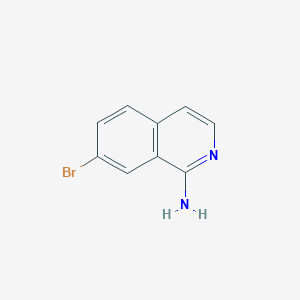
9-Benzyl-2,6-dichloro-9H-purine
Vue d'ensemble
Description
9-Benzyl-2,6-dichloro-9H-purine is a synthetic nucleoside with the molecular formula C12H8Cl2N4 and a molecular weight of 279.13 g/mol . This compound is known for its antiviral properties and has been utilized in various chemical reactions, particularly in the synthesis of cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-2,6-dichloro-9H-purine typically involves the reaction of 2,6-dichloro-9H-purine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in dimethylformamide (DMF) at room temperature. The mixture is stirred for a specified period, followed by extraction and purification processes .
Example Procedure:
- Dissolve 2,6-dichloro-9H-purine (5.0 mmol) in DMF (20 ml).
- Add potassium carbonate (15 mmol) and stir at ambient temperature for 30 minutes.
- Add benzyl bromide (10 mmol) and stir overnight.
- Extract the mixture with ethyl acetate, wash with water and brine, dry over magnesium sulfate, and evaporate under reduced pressure.
- Purify the residue by automated flash chromatography on silica with ethyl acetate in hexane as the eluent to obtain this compound as a white solid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
9-Benzyl-2,6-dichloro-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under suitable conditions.
Cross-Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield a 9-benzyl-2-amino-6-chloro-9H-purine derivative.
Applications De Recherche Scientifique
9-Benzyl-2,6-dichloro-9H-purine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 9-Benzyl-2,6-dichloro-9H-purine involves its interaction with specific molecular targets, such as viral enzymes or cellular receptors. The exact pathways and targets can vary depending on the specific application, but its antiviral activity is often attributed to its ability to inhibit viral replication by interfering with nucleic acid synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dichloro-9-propyl-9H-purine
- 2,6-Dichloro-9-(1-methylethyl)-9H-purine
- 7-Benzyl-2,6-dichloro-7H-purine
Uniqueness
9-Benzyl-2,6-dichloro-9H-purine is unique due to its specific benzyl substitution at the 9-position, which imparts distinct chemical and biological properties compared to other similar compounds. This substitution enhances its antiviral activity and makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Propriétés
IUPAC Name |
9-benzyl-2,6-dichloropurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4/c13-10-9-11(17-12(14)16-10)18(7-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYCHULDTCBWLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284848 | |
| Record name | 9-Benzyl-2,6-dichloro-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79064-26-9 | |
| Record name | 79064-26-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Benzyl-2,6-dichloro-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 6-anilino-9-benzyl-2-chloropurine structure in relation to anti-rhinovirus activity?
A1: The research paper focuses on synthesizing and testing a series of 6-anilino-9-benzyl-2-chloropurines for their ability to inhibit rhinovirus replication. The study discovered that these compounds are prepared using 9-benzyl-2,6-dichloro-9H-purine as a starting material, reacting it with various anilines. [] This suggests that the core structure of this compound provides a suitable scaffold for building molecules with anti-rhinovirus activity. The study further highlights the impact of modifying the aniline portion of the molecule, specifically noting that small, lipophilic para substituents on the aniline ring enhance activity against rhinovirus serotype 1B. [] This structure-activity relationship insight is valuable for designing more potent and selective anti-rhinovirus agents derived from this core structure.
Q2: Are there other potential applications of this compound in medicinal chemistry beyond anti-rhinovirus activity?
A2: While the provided research focuses solely on its use in synthesizing anti-rhinovirus compounds, the presence of reactive chlorine atoms in the this compound structure suggests potential for broader applications in medicinal chemistry. [] The chlorine atoms could be substituted with various other functional groups, potentially leading to derivatives with different biological activities. Further research is needed to explore these possibilities and uncover the full potential of this compound as a building block for new drug discovery efforts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)






![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)



